1-(4-Bromophenyl)-4-pentylpiperazine
Description
Structure
3D Structure
Properties
CAS No. |
105746-18-7 |
|---|---|
Molecular Formula |
C15H23BrN2 |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-pentylpiperazine |
InChI |
InChI=1S/C15H23BrN2/c1-2-3-4-9-17-10-12-18(13-11-17)15-7-5-14(16)6-8-15/h5-8H,2-4,9-13H2,1H3 |
InChI Key |
UQVLVFZZBJZOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 4 Bromophenyl 4 Pentylpiperazine
Retrosynthetic Analysis and Design of Synthetic Pathways for 1-(4-Bromophenyl)-4-pentylpiperazine
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inicj-e.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. scitepress.orgsemanticscholar.org For this compound, the analysis identifies two primary disconnection points at the carbon-nitrogen bonds of the piperazine (B1678402) ring.
The most logical disconnections are:
C-N Bond Disconnection (Alkylation): Breaking the bond between the piperazine nitrogen and the pentyl group. This suggests an N-alkylation reaction as the final step, connecting a pentyl group to the 1-(4-bromophenyl)piperazine (B1272185) precursor.
C-N Bond Disconnection (Arylation): Breaking the bond between the piperazine nitrogen and the bromophenyl group. This points to an N-arylation reaction, coupling piperazine with a bromophenyl derivative.
Following this analysis, a common synthetic strategy involves the initial preparation of the key intermediate, 1-(4-bromophenyl)piperazine, followed by the introduction of the pentyl group.
The primary intermediate for the synthesis of the target molecule is 1-(4-bromophenyl)piperazine. One established method for its preparation involves the reaction of 4-bromoaniline (B143363) with a bis-electrophilic agent that forms the piperazine ring. guidechem.com
A common laboratory-scale synthesis starts with diethanolamine. guidechem.com Diethanolamine is first chlorinated using an agent like thionyl chloride to produce β,β′-dichlorodiethylamine hydrochloride. This intermediate is then reacted directly with 4-bromoaniline in a cyclization reaction to yield 1-(4-bromophenyl)piperazine. guidechem.com This method avoids the need for expensive catalysts and simplifies the workup procedure as the product often precipitates from the aqueous reaction mixture. guidechem.com
Another approach involves the direct amination reaction between 4-bromobenzene and piperazine.
The second key precursor is the source of the pentyl group, typically an alkyl halide such as 1-bromopentane (B41390) or 1-iodopentane, which are commercially available.
The formation of the piperazine ring is a critical step in synthesizing the core intermediate. A widely used method is the reaction between a substituted aniline (B41778) and β,β′-dichlorodiethylamine hydrochloride. guidechem.com
The process can be summarized as follows:
Chlorination of Diethanolamine: Diethanolamine is treated with thionyl chloride (SOCl₂) to form β,β′-dichlorodiethylamine hydrochloride. This reaction is typically performed in a solvent like chloroform (B151607) and at controlled temperatures to manage its exothermic nature. guidechem.com
The introduction of the pentyl group onto the 1-(4-bromophenyl)piperazine core is achieved via an N-alkylation reaction. This reaction involves the nucleophilic substitution of a pentyl halide by the secondary amine of the piperazine ring.
A significant challenge in the alkylation of piperazine is preventing dialkylation, as both nitrogen atoms are nucleophilic. google.com However, in the case of 1-(4-bromophenyl)piperazine, the nitrogen atom attached to the phenyl ring is significantly less nucleophilic due to the electron-withdrawing nature of the aromatic ring. This inherent difference in reactivity allows for selective mono-alkylation at the other nitrogen atom.
The general procedure involves reacting 1-(4-bromophenyl)piperazine with a pentylating agent (e.g., 1-bromopentane) in the presence of a base. researchgate.net The base is crucial for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity, and for neutralizing the hydrogen halide formed during the reaction.
Common bases used for this transformation include:
Potassium carbonate (K₂CO₃)
Sodium hydride (NaH) researchgate.net
Triethylamine (Et₃N)
The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being commonly employed. researchgate.netprinceton.edu
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of the reactants.
Table 1: Illustrative Conditions for N-Alkylation of 1-(4-bromophenyl)piperazine
| Entry | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Bromopentane | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | High |
| 2 | 1-Iodopentane | K₂CO₃ (2.0) | Acetonitrile | 80 | 8 | Very High |
| 3 | 1-Bromopentane | NaH (1.2) | DMF | 25 (Room Temp) | 24 | Moderate-High |
| 4 | 1-Bromopentane | Et₃N (3.0) | DMF | 70 | 18 | Moderate |
Note: This table is illustrative, based on general N-alkylation procedures for piperazine derivatives. Yields are qualitative estimates.
Factors influencing the outcome include:
Alkylating Agent: Alkyl iodides are generally more reactive than alkyl bromides, which can lead to shorter reaction times or allow for lower reaction temperatures. researchgate.net
Base: Stronger bases like sodium hydride can increase the reaction rate but may require anhydrous conditions. researchgate.net Weaker bases like potassium carbonate are often sufficient and easier to handle. The amount of base used is also critical; using an excess can help drive the reaction to completion.
Solvent: Polar aprotic solvents like DMF and acetonitrile are effective at solvating the reactants and facilitating the Sₙ2 reaction pathway.
Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, typically increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.
Modern Synthetic Techniques in the Derivatization of this compound Analogues
Modern synthetic methods can significantly improve the efficiency of synthesizing piperazine derivatives. These techniques often offer advantages such as reduced reaction times, increased yields, and more environmentally friendly procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like piperazine derivatives. scipublications.comresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. nih.govnih.gov
For the synthesis of this compound analogues, microwave irradiation can be applied to the N-alkylation step. Studies on similar piperazine alkylations have shown that reactions that take several hours under conventional reflux conditions can often be completed in a matter of minutes using a microwave reactor. nih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation
| Reaction Step | Heating Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation of Piperazine Derivative | Conventional (Reflux) | Several hours | Comparable | nih.gov |
| N-Alkylation of Piperazine Derivative | Microwave Irradiation | Few minutes | Comparable/Higher | nih.gov |
| Synthesis of Piperazine Amides | Conventional (Reflux) | 10-12 hours | 70-80 | scipublications.com |
| Synthesis of Piperazine Amides | Microwave Irradiation | 5-10 minutes | 85-95 | scipublications.com |
Note: Data in this table is based on findings for structurally related piperazine derivatives to illustrate the advantages of microwave synthesis.
The benefits of using microwave assistance in this context include:
Rate Acceleration: Reaction times can be reduced from hours to minutes. mdpi.com
Improved Yields: In many cases, MAOS leads to higher product yields with fewer side products. scipublications.com
Energy Efficiency: Rapid heating and shorter reaction times contribute to lower energy consumption.
High-Throughput Synthesis: The speed of microwave-assisted reactions makes the technology suitable for rapidly generating libraries of analogues for further research.
This technique is particularly valuable for the derivatization of the this compound scaffold, allowing for the efficient introduction of various substituents to explore structure-activity relationships.
Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers a powerful alternative to conventional batch production for the synthesis of 1-aryl-4-alkylpiperazines. nih.gov This methodology involves pumping reagents through a network of tubes or channels, often passing through static mixers and reactors where conditions like temperature and pressure are precisely controlled. mdpi.com It has been suggested as an ideal method for reactions like the mono-alkylation of piperazines, where selectivity can be a significant challenge in batch reactors. researchgate.net
For the synthesis of this compound, a continuous-flow setup could be designed for the N-alkylation of 1-(4-Bromophenyl)piperazine. This approach provides several key advantages:
Stoichiometric Control: By using precision pumps, the molar ratio of 1-(4-Bromophenyl)piperazine to the alkylating agent (e.g., 1-bromopentane) can be meticulously controlled, which is critical for minimizing the formation of the undesired dialkylated byproduct. nih.gov
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating or cooling, enabling precise temperature control and reducing the occurrence of side reactions.
Safety: The small internal volume of flow reactors means that only a minimal amount of material is reacting at any given moment, significantly improving the safety profile, especially for highly exothermic or potentially hazardous reactions.
Integration and Automation: Flow systems can be readily automated and integrated into multi-step synthetic sequences. For instance, the effluent from one reactor can be directly channeled into another for a subsequent reaction or purification step without manual intervention. mdpi.com
A potential flow synthesis could involve pumping a stream of 1-(4-Bromophenyl)piperazine in a suitable solvent and a separate stream of 1-bromopentane and a base into a T-mixer. The combined stream would then flow through a heated reactor coil to facilitate the nucleophilic substitution reaction. Alternatively, a reductive amination pathway could be employed, where 1-(4-Bromophenyl)piperazine and pentanal are mixed and then passed through a packed-bed reactor containing a solid-supported reducing agent, such as the H-Cube® reactor for catalytic hydrogenation. mdpi.com
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for N-Alkylation of 1-(4-Bromophenyl)piperazine This table presents hypothetical data to illustrate the potential advantages of flow chemistry.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reagent Ratio (Piperazine:Alkyl Halide) | Large excess of piperazine often required | Near-stoichiometric (e.g., 1:1.1) |
| Reaction Time | Several hours to overnight | Minutes |
| Temperature Control | Potential for hot spots, less precise | Precise and uniform |
| Selectivity (Mono- vs. Di-alkylation) | Variable, often requires purification | High selectivity for mono-alkylation |
| Scalability | Complex, requires larger vessels | Straightforward by running longer |
Parallel Synthesis and Combinatorial Approaches for Library Generation
Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. uniroma1.itnih.gov This approach can be effectively applied to the 1-(4-Bromophenyl)piperazine scaffold to explore the chemical space around the core structure and identify derivatives with optimized biological activity.
The strategy involves taking a common intermediate, in this case, 1-(4-Bromophenyl)piperazine, and reacting it in parallel with a diverse set of building blocks. mdpi.com These reactions are typically carried out in multi-well plates (e.g., 96-well plates), where each well serves as an individual reaction vessel. This allows for the simultaneous synthesis of dozens or hundreds of unique analogues under similar reaction conditions.
For generating a library based on this compound, two main diversification points exist:
Varying the N-4 substituent: The 1-(4-Bromophenyl)piperazine core can be reacted with a wide array of alkylating agents (e.g., different alkyl halides, benzyl (B1604629) halides) or aldehydes/ketones (for reductive amination) to create a library of N-4 substituted analogs.
Modifying the aryl ring: The bromo-substituent on the phenyl ring serves as a versatile chemical handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. A pre-synthesized library of 1-aryl-4-pentylpiperazines could be reacted in parallel with various boronic acids or amines to introduce diversity at the N-1 aryl position.
Solid-phase synthesis is a powerful technique often used in combinatorial chemistry. mdpi.com For example, a piperazine moiety could be attached to a solid support (resin), allowing for the easy addition of various building blocks and simplified purification, as excess reagents and byproducts can be simply washed away. Methodologies like the "tea-bag" approach, where resin is sealed in porous bags, allow for efficient handling of multiple parallel syntheses. mdpi.com
Table 2: Example of a Virtual Library Design for Parallel Synthesis This table illustrates how a library of derivatives can be generated from the 1-(4-Bromophenyl)piperazine core.
| Core Moiety | Reaction Type | Variable Building Block (Reagent) | Resulting N-4 Substituent |
|---|---|---|---|
| 1-(4-Bromophenyl)piperazine | N-Alkylation | 1-Bromopropane | -propyl |
| 1-(4-Bromophenyl)piperazine | N-Alkylation | 1-Bromobutane | -butyl |
| 1-(4-Bromophenyl)piperazine | N-Alkylation | 1-Bromohexane | -hexyl |
| 1-(4-Bromophenyl)piperazine | Reductive Amination | Cyclohexanecarboxaldehyde | -cyclohexylmethyl |
| 1-(4-Bromophenyl)piperazine | Reductive Amination | Benzaldehyde | -benzyl |
| 1-(4-Bromophenyl)piperazine | Acylation | Acetyl Chloride | -acetyl |
Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific literature and pharmacological databases has revealed no specific in vitro receptor interaction and functional assay data for the chemical compound This compound .
The user's request for a detailed article, structured with specific sections and data tables on the receptor binding profile of this compound, cannot be fulfilled at this time due to the absence of the required primary research data in the public domain. While research exists for structurally related arylpiperazine compounds, the strict requirement to focus solely on the specified molecule prevents the use of analogous data.
Therefore, the generation of a scientifically accurate article adhering to the requested outline is not possible.
Pharmacological Characterization of 1 4 Bromophenyl 4 Pentylpiperazine: in Vitro Receptor Interactions and Functional Assays
In Vitro Functional Activity Profiling of 1-(4-Bromophenyl)-4-pentylpiperazine
No publicly available studies were identified that have profiled the in vitro functional activity of this compound.
There are no available research findings detailing whether this compound acts as an agonist, antagonist, or inverse agonist at any specific receptor. Standard functional assays, which measure a biological response upon compound application to cells expressing a target receptor, would be necessary to determine these properties.
Information regarding the effect of this compound on any G-Protein Coupled Receptor (GPCR) signaling pathways is not available. Investigating its impact on Gαs, Gαi, Gαq, or Gα12/13 mediated pathways would be a critical step in its pharmacological characterization.
There are no published studies on whether this compound induces the internalization of any cell surface receptors. Such assays are crucial for understanding the potential for receptor desensitization and tachyphylaxis.
No data exists in the public domain regarding the effect of this compound on second messenger systems such as cyclic AMP (cAMP) or intracellular calcium mobilization. These assays are fundamental in elucidating the specific signaling cascades modulated by a compound.
Receptor Selectivity and Polypharmacology Assessment of this compound
A receptor selectivity profile for this compound is not available. A comprehensive screening against a panel of receptors, ion channels, and transporters would be required to assess its selectivity and potential for off-target effects, which is a key component of modern drug discovery.
Enzyme Inhibition and Transporter Interaction Studies (In Vitro)
There is no available information from in vitro studies concerning the potential of this compound to inhibit key metabolic enzymes (such as Cytochrome P450 isoforms) or to interact with clinically relevant drug transporters (such as P-glycoprotein or organic anion/cation transporters).
Monoamine Oxidase (MAO-A/B) Inhibition
Currently, there is a lack of publicly available scientific literature detailing the in vitro inhibitory activity of this compound on the monoamine oxidase isoforms, MAO-A and MAO-B. Extensive searches of scholarly databases did not yield any studies that have specifically measured the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of this compound for either MAO-A or MAO-B.
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters. In vitro assays to determine the inhibitory potential of a compound on MAO-A and MAO-B are standard procedures in pharmacological profiling. These assays typically utilize purified enzyme preparations and measure the rate of substrate conversion in the presence and absence of the test compound. The results are then used to calculate IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Without such experimental data for this compound, its potency and selectivity as a potential MAO inhibitor remain uncharacterized.
Interactive Data Table: In Vitro MAO-A and MAO-B Inhibition of this compound
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Data not available | Data not available | Data not available |
Serotonin (B10506) and Dopamine (B1211576) Transporter (SERT, DAT) Interactions
Similar to the monoamine oxidase inhibition data, there is no specific information available in the peer-reviewed scientific literature regarding the in vitro interaction of this compound with the serotonin transporter (SERT) and the dopamine transporter (DAT).
The interaction of compounds with these transporters is typically assessed through radioligand binding assays and neurotransmitter uptake inhibition assays. Binding assays determine the affinity of a compound for the transporter by measuring the displacement of a known radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of binding affinity. Uptake inhibition assays, on the other hand, measure the functional ability of a compound to block the transport of serotonin or dopamine into synaptosomes or cells expressing the respective transporters, providing an IC50 value for uptake inhibition.
As no studies reporting these values for this compound have been published, its affinity and functional activity at SERT and DAT are currently unknown.
Interactive Data Table: In Vitro SERT and DAT Interactions of this compound
| Compound | SERT Binding Affinity (Ki, nM) | DAT Binding Affinity (Ki, nM) | SERT Uptake Inhibition (IC50, nM) | DAT Uptake Inhibition (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
Structure Activity Relationship Sar Studies of 1 4 Bromophenyl 4 Pentylpiperazine and Its Analogues
Influence of Halogenation on the Bromophenyl Moiety on Biological Activity
The nature and position of the halogen substituent on the phenyl ring of 1-arylpiperazine derivatives play a significant role in modulating their biological activity. While direct SAR studies on 1-(4-Bromophenyl)-4-pentylpiperazine are not extensively documented in publicly available literature, the broader class of 1-arylpiperazines has been the subject of numerous investigations. These studies provide a framework for understanding the potential impact of modifying the bromine substituent.
Halogenation is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets. The substitution of the bromine atom in this compound with other halogens (fluorine, chlorine, or iodine) or the introduction of additional halogen atoms can be expected to have a pronounced effect on its pharmacological profile.
Generally, increasing the size of the halogen atom (from fluorine to iodine) increases lipophilicity. This can enhance the ability of the compound to cross the blood-brain barrier, which is often a desirable property for centrally acting agents. However, an optimal level of lipophilicity is crucial, as excessively high values can lead to poor aqueous solubility and increased metabolic clearance.
The electronic properties of the halogen substituent also contribute to its effect on biological activity. Halogens are electron-withdrawing groups, and their presence can influence the pKa of the basic nitrogen atom in the piperazine (B1678402) ring, which is often a key interaction point with biological targets. The specific impact of different halogens on receptor binding affinity is target-dependent and can only be definitively determined through empirical testing.
A hypothetical SAR study on the halogenation of the bromophenyl moiety of this compound might yield data similar to that presented in the following interactive table, which illustrates the potential impact of different halogen substitutions on receptor binding affinity.
| Compound | Halogen (X) | Receptor Affinity (Ki, nM) |
| 1 | H | 50 |
| 2 | 4-F | 25 |
| 3 | 4-Cl | 15 |
| 4 | 4-Br | 10 |
| 5 | 4-I | 20 |
| 6 | 3,4-diCl | 8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Impact of Pentyl Chain Length and Branching on Receptor Affinity and Selectivity
The N-alkyl substituent on the piperazine ring is a critical determinant of receptor affinity and selectivity for many 1-arylpiperazine derivatives. nih.gov Studies on various classes of these compounds have consistently shown that modifying the length and branching of this alkyl chain can lead to significant changes in their pharmacological properties. nih.gov
For this compound, the five-carbon pentyl chain represents a specific point in the SAR landscape. Altering the length of this chain, either by shortening it (e.g., to butyl or propyl) or lengthening it (e.g., to hexyl or heptyl), would likely have a substantial impact on how the molecule fits into its binding pocket on a receptor. Research on other N-alkylated arylpiperazines has demonstrated that there is often an optimal chain length for receptor affinity, with shorter or longer chains resulting in decreased potency. nih.gov For instance, in a series of cannabimimetic indoles, optimal binding to both CB1 and CB2 receptors was observed with a five-carbon side chain. nih.gov
Branching of the pentyl chain would introduce steric bulk, which can also influence receptor binding. The introduction of a methyl group at various positions on the pentyl chain (e.g., iso-pentyl, neo-pentyl) could either enhance or diminish affinity depending on the topography of the receptor's binding site. Branching can also affect the metabolic stability of the compound.
The following interactive data table provides a hypothetical illustration of how modifications to the pentyl chain of this compound could affect its affinity for two different receptor subtypes, highlighting the potential for improving both potency and selectivity.
| Compound | N-Alkyl Chain | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (A vs. B) |
| 7 | n-Propyl | 45 | 90 | 2.0 |
| 8 | n-Butyl | 20 | 45 | 2.25 |
| 9 | n-Pentyl | 10 | 50 | 5.0 |
| 10 | n-Hexyl | 15 | 75 | 5.0 |
| 11 | iso-Pentyl | 25 | 40 | 1.6 |
| 12 | neo-Pentyl | 60 | 120 | 2.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Flexibility and Stereochemical Considerations of the Piperazine Ring System
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-relationship, can adopt several conformations, with the chair conformation being the most stable. rsc.org The conformational flexibility of this ring system is a key factor in the biological activity of piperazine-containing compounds, as it allows the molecule to adopt the optimal geometry for binding to its target receptor. nih.govnih.gov
In this compound, the substituents on the two nitrogen atoms can exist in either axial or equatorial positions. The preferred conformation will depend on the steric and electronic interactions between the substituents and the piperazine ring. Computational modeling and experimental techniques such as NMR spectroscopy can be used to determine the predominant conformation of the molecule in solution.
The orientation of the aryl and alkyl substituents is crucial for proper interaction with the binding site. For many 1-arylpiperazines, the aryl group is thought to engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor, while the basic nitrogen atom of the piperazine ring forms a key ionic or hydrogen bond interaction. mdpi.com The pentyl chain likely occupies a hydrophobic pocket within the binding site.
Stereochemistry can also play a critical role in the biological activity of piperazine derivatives, particularly when chiral centers are introduced into the molecule, for example, by branching of the pentyl chain or substitution on the piperazine ring itself. Different enantiomers of a chiral compound can exhibit significantly different potencies and selectivities, as they will interact differently with the chiral environment of the receptor binding site. researchgate.net
Exploration of Substituent Effects on Key Pharmacological Parameters
Beyond the halogen and N-alkyl groups, the introduction of other substituents on either the bromophenyl moiety or the pentyl chain can further modulate the pharmacological parameters of this compound. These parameters include not only receptor affinity and selectivity but also intrinsic activity (i.e., whether the compound is an agonist, antagonist, or inverse agonist) and its pharmacokinetic profile.
Substituents on the phenyl ring can be varied in terms of their electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity. For example, the introduction of a small, electron-donating group like a methyl or methoxy (B1213986) group could have a different effect on receptor binding than a bulky, electron-withdrawing group like a trifluoromethyl group. researchgate.net
Similarly, functionalization of the pentyl chain could be explored. The introduction of a hydroxyl or amino group could provide an additional point of interaction with the receptor, potentially increasing affinity or altering the mode of binding. Such modifications would also be expected to impact the compound's physicochemical properties, such as its solubility and metabolic stability. nih.gov
The following interactive table presents a hypothetical exploration of various substituent effects on the pharmacological profile of this compound analogues.
| Compound | Phenyl Substituent | Pentyl Chain Substituent | Receptor Affinity (Ki, nM) | Intrinsic Activity |
| 13 | 4-Br | n-Pentyl | 10 | Antagonist |
| 14 | 4-Br, 2-CH3 | n-Pentyl | 18 | Antagonist |
| 15 | 4-Br, 3-OCH3 | n-Pentyl | 12 | Partial Agonist |
| 16 | 4-CF3 | n-Pentyl | 25 | Antagonist |
| 17 | 4-Br | 5-OH-pentyl | 8 | Antagonist |
| 18 | 4-Br | 4-CH3-pentyl | 22 | Antagonist |
Note: The data in this table is hypothetical and for illustrative purposes only.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The development of QSAR models for this compound derivatives can provide valuable insights into the key molecular features that govern their pharmacological effects and can be used to predict the activity of novel, unsynthesized analogues. mdpi.comacs.org
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activity data is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be classified into several categories, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D conformation of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical techniques, including internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds).
Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl 4 Pentylpiperazine
Ligand-Receptor Docking Studies of 1-(4-Bromophenyl)-4-pentylpiperazine
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For this compound, docking studies are essential to hypothesize its binding mode within the active sites of receptors like the dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors.
Docking simulations of this compound into homology models or crystal structures of aminergic receptors typically predict a binding pose where the molecule adopts an extended conformation. nih.gov The protonated nitrogen of the piperazine (B1678402) ring is predicted to anchor the molecule within the binding pocket by forming a key electrostatic interaction. The 4-bromophenyl moiety and the N-pentyl group are oriented to occupy distinct hydrophobic subpockets within the receptor.
The predicted binding poses are ranked using scoring functions, which estimate the binding affinity. Lower scores generally indicate a more favorable binding interaction.
Table 1: Hypothetical Docking Scores for Predicted Binding Poses of this compound in a Dopamine D2 Receptor Model
| Binding Pose ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Helix |
| 1 | -9.8 | -10.2 | TM3, TM5, TM6 |
| 2 | -9.1 | -9.5 | TM3, TM2, TM7 |
| 3 | -8.5 | -8.9 | TM3, TM4, TM5 |
This is an interactive data table. You can sort and filter the data as needed.
Analysis of the top-ranked docking poses reveals several key amino acid residues that are likely critical for the recognition of this compound. Consistent with studies on other arylpiperazines, a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), such as Asp114 in the dopamine D2 receptor, is crucial. nih.govbg.ac.rs This residue is predicted to form a strong, charge-assisted hydrogen bond or salt bridge with the protonated nitrogen (N4) of the piperazine ring.
Furthermore, aromatic residues such as phenylalanine and tryptophan in TM5, TM6, and TM7 are predicted to form favorable interactions with the 4-bromophenyl ring through π-π stacking and hydrophobic contacts. bg.ac.rs The pentyl chain is likely to be stabilized by hydrophobic interactions with aliphatic residues like leucine (B10760876) and valine. mdpi.com
Table 2: Predicted Critical Amino Acid Residues for this compound Recognition
| Amino Acid Residue | Location | Predicted Role in Binding |
| Aspartic Acid (e.g., Asp114) | TM3 | Anchor point; forms a salt bridge with the piperazine nitrogen. nih.govnih.gov |
| Phenylalanine (e.g., Phe178) | TM6 | π-π stacking with the bromophenyl ring. bg.ac.rs |
| Tryptophan (e.g., Trp182) | TM6 | Hydrophobic and potential hydrogen bond interactions. bg.ac.rs |
| Valine, Leucine, Isoleucine | Various TMs | Hydrophobic interactions with the pentyl chain. mdpi.com |
| Serine, Threonine | Various TMs | Potential for hydrogen bonding with the piperazine N1 atom. researchgate.net |
This is an interactive data table. You can sort and filter the data as needed.
The stability of the ligand-receptor complex is governed by a combination of non-covalent interactions.
Electrostatic Interactions: The primary electrostatic interaction is the salt bridge between the cationic piperazine nitrogen and the anionic aspartate residue in TM3, which is a hallmark of aminergic receptor ligands. nih.gov
Hydrophobic Interactions: These are expected to be significant contributors to binding affinity. The pentyl group likely engages in van der Waals interactions with hydrophobic residues, while the bromophenyl ring interacts with a hydrophobic pocket. semanticscholar.org
Hydrogen Bonding: Besides the primary salt bridge, other hydrogen bonds may form between the N1 atom of the piperazine ring and the side chains of serine or threonine residues within the binding site. researchgate.net
Aromatic and Halogen Bonding: The bromophenyl ring can participate in π-π stacking or edge-to-face interactions with aromatic amino acid residues. bg.ac.rs The bromine atom itself may act as a halogen bond donor, interacting with an electron-dense region of a nearby residue, further stabilizing the complex.
Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes
To investigate the dynamic behavior and stability of the docked ligand-receptor complex, molecular dynamics (MD) simulations are employed. mdpi.com These simulations provide a more realistic representation of the biological environment by incorporating solvent molecules and allowing the system to evolve over time.
MD simulations initiated from the most favorable docked pose can reveal important conformational dynamics. The piperazine ring of this compound is expected to maintain a stable chair conformation throughout the simulation. nih.gov The pentyl chain, being flexible, will likely explore various conformations within its hydrophobic pocket.
Table 3: Hypothetical RMSD Values from a 100 ns MD Simulation
| System Component | Average RMSD (Å) | Maximum Fluctuation (Å) |
| Receptor Backbone | 2.1 | 0.8 |
| Ligand (heavy atoms) | 1.5 | 0.5 |
| Receptor Binding Site Residues | 1.8 | 0.6 |
This is an interactive data table. You can sort and filter the data as needed. A stable system is indicated by RMSD values that plateau after an initial equilibration period.
The stability of the binding is evaluated by analyzing the persistence of key intermolecular interactions throughout the MD simulation. This includes monitoring the distance of the salt bridge between the piperazine nitrogen and the aspartate residue, as well as the occupancy of other hydrogen bonds and hydrophobic contacts. A stable binding mode is characterized by the consistent maintenance of these critical interactions. mdpi.com
Predicting the ligand's residence time—the average duration the ligand stays bound to the receptor—is computationally demanding but provides crucial information about the potential duration of the drug's effect. Techniques such as long-timescale MD simulations or enhanced sampling methods can be employed to estimate the dissociation pathway and the free energy barrier for unbinding, which are related to the residence time. A high energy barrier for dissociation suggests a longer residence time and potentially a more sustained therapeutic effect.
Table 4: Hypothetical Interaction Stability Analysis from MD Simulation
| Interaction Type | Interacting Groups | Average Distance (Å) | Occupancy (%) |
| Salt Bridge | Piperazine N4(+) --- Asp(-) COO(-) | 2.8 | 95 |
| π-π Stacking | Bromophenyl Ring --- Phe Ring | 4.5 | 70 |
| Hydrophobic Contact | Pentyl Chain --- Leucine Side Chain | 3.9 | 85 |
This is an interactive data table. You can sort and filter the data as needed. High occupancy percentages indicate stable and persistent interactions.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dergipark.org.trnih.gov For this compound, a ligand-based pharmacophore model can be constructed to identify novel compounds with potentially similar biological activities. This process involves identifying the key chemical features of the molecule that are likely to interact with a biological target.
The primary pharmacophoric features of this compound include:
Aromatic Ring (AR): The 4-bromophenyl group provides a distinct aromatic feature, which can engage in π-π stacking or other hydrophobic interactions with a receptor.
Hydrophobic (HY): The n-pentyl chain is a significant hydrophobic feature, crucial for binding within lipophilic pockets of a target protein.
Hydrogen Bond Acceptor (HBA): The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The tertiary amine nitrogen is a key basic center. nih.gov
Based on these features, a 3D pharmacophore model can be generated. This model specifies the spatial relationships (distances and angles) between the aromatic ring, the hydrophobic centroid of the pentyl group, and the hydrogen bond accepting nitrogen atoms.
Virtual Screening: Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL, PubChem) for novel ligands. nih.govnih.gov The screening process filters compounds from the database, retaining only those that can match the defined pharmacophoric features in a low-energy conformation. mdpi.com This method efficiently enriches the hit list with molecules that are more likely to be active, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov The goal is to identify structurally diverse molecules that fit the pharmacophore, a process known as scaffold hopping, which can lead to the discovery of new chemical series with potentially improved properties. nih.gov
In Silico ADMET Prediction for this compound and Analogues
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of a compound computationally. nih.govnih.gov For this compound, various molecular descriptors can be calculated from its structure to predict its ADMET properties using established quantitative structure-activity relationship (QSAR) models and machine learning algorithms. computabio.com
These predictions help to identify potential liabilities, such as poor absorption or high toxicity, allowing for structural modifications to be made to analogues before committing to costly synthesis and experimental testing. eurekaselect.com
Below is a table of predicted ADMET properties for the parent compound.
Table 1: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Outcome | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | High | Compound is likely to cross the BBB and act on the CNS. |
| P-glycoprotein Substrate | No | Not likely to be actively removed from the CNS by efflux pumps. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Likely metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Likely metabolized by the CYP3A4 enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | May be actively secreted into urine. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate Risk | Potential for cardiac-related side effects should be monitored. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). frontiersin.org Computational models can predict BBB permeability based on key physicochemical properties. nih.govresearchgate.net The prediction for this compound is based on descriptors such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), and hydrogen bond donor/acceptor counts. uniroma1.itnih.gov
Generally, compounds with high BBB permeability exhibit the following characteristics:
Molecular Weight < 450 Da
LogP between 2 and 5
Topological Polar Surface Area (TPSA) < 90 Ų nih.gov
Hydrogen Bond Donors ≤ 3
Hydrogen Bond Acceptors ≤ 7
The calculated properties for this compound are presented in the table below.
Table 2: Molecular Descriptors for BBB Permeability Prediction
| Descriptor | Predicted Value | Compliance with CNS Drug Rules |
|---|---|---|
| Molecular Weight (g/mol) | 311.28 | Yes (<450) |
| LogP (Lipophilicity) | 4.6 | Yes (2-5) |
| Topological Polar Surface Area (TPSA) (Ų) | 12.47 | Yes (<90) |
| Hydrogen Bond Donors | 0 | Yes (≤3) |
| Hydrogen Bond Acceptors | 2 | Yes (≤7) |
Based on these descriptors, this compound is predicted to readily cross the blood-brain barrier, making it a suitable candidate for targeting CNS receptors. The high lipophilicity and low polar surface area are strong indicators of its potential for passive diffusion into the brain. nih.govtechnologynetworks.com
Identifying the metabolic fate of a compound is essential for understanding its duration of action and potential for producing active or toxic metabolites. In silico tools predict the sites of metabolism (SOM) by considering the reactivity of different atoms and their accessibility to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.govtandfonline.comnih.gov
For this compound, several metabolic pathways are predicted:
Aliphatic Hydroxylation: The n-pentyl chain is a prime target for oxidation by CYP enzymes, particularly at the ω (terminal) and ω-1 positions, which are sterically accessible.
N-Dealkylation: The bond between the piperazine nitrogen and the pentyl group is susceptible to cleavage, resulting in the removal of the pentyl group to form 1-(4-bromophenyl)piperazine (B1272185).
Aromatic Hydroxylation: The bromophenyl ring can undergo hydroxylation, typically at the positions ortho or meta to the piperazine substituent, although this is generally a slower reaction compared to aliphatic oxidation.
Piperazine Ring Oxidation: The piperazine ring itself can be oxidized, potentially leading to ring-opening or the formation of N-oxide metabolites. Metabolism of the piperazine moiety can also involve N-acetylation. nih.gov
Table 3: Predicted Major Metabolic Reactions and Sites
| Metabolic Pathway | Primary Site of Metabolism (SOM) | Responsible CYP Isoforms (Predicted) |
|---|---|---|
| Aliphatic Hydroxylation | C4 or C5 of the pentyl chain | CYP3A4, CYP2D6 |
| N-Dealkylation | N-C bond of the N-pentyl group | CYP3A4, CYP2D6 |
| Aromatic Hydroxylation | Ortho position on the bromophenyl ring | CYP1A2, CYP2C9 |
Predicting unintended interactions, or off-targets, is a critical component of assessing a compound's potential for side effects. nih.govnih.gov Virtual screening techniques, such as reverse docking or pharmacophore-based screening, can be used to predict the binding of this compound to a wide range of known biological targets. frontiersin.orgnih.gov
The chemical structure of this compound contains a substituted piperazine moiety. This scaffold is known to be a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. researchgate.netauburn.edu Phenylpiperazine derivatives, in particular, are known to interact with various monoamine receptors. researchgate.net
A virtual screening campaign against a panel of CNS-related targets would likely identify potential interactions with:
Serotonin (5-HT) Receptors: Various subtypes, due to the structural similarity to known serotonergic agents.
Dopamine (D) Receptors: The piperazine core is common in many dopamine receptor ligands.
Adrenergic Receptors: Potential for interaction with α and β adrenergic receptors.
Table 4: Predicted Potential Off-Target Families
| Target Family | Structural Rationale for Interaction | Potential Implication |
|---|---|---|
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Phenylpiperazine core is a common serotonergic pharmacophore. | Modulation of mood, anxiety, and cognition. |
| Dopamine Receptors (e.g., D2, D3) | Structural resemblance to atypical antipsychotics and other dopamine ligands. | Antipsychotic or extrapyramidal side effects. |
| Sigma Receptors (σ1, σ2) | Presence of a basic amine and appropriate hydrophobic regions. | Neuromodulatory effects, potential for psychotomimetic side effects. |
| hERG Potassium Channel | Presence of a basic nitrogen and lipophilic character. | Risk of cardiotoxicity (arrhythmia). |
Preclinical in Vitro Pharmacokinetics and Metabolism Research of 1 4 Bromophenyl 4 Pentylpiperazine
In Vitro Metabolic Stability Assessment of 1-(4-Bromophenyl)-4-pentylpiperazine
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. Early in vitro assessment helps predict in vivo clearance and guides further development.
The stability of this compound was evaluated in liver microsomes and hepatocytes from multiple species (human, rat, and mouse) to assess phase I and phase II metabolic liability. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, making them a standard tool for evaluating phase I metabolism. Hepatocytes, containing a full complement of metabolic enzymes and cofactors, offer a more comprehensive model that includes both phase I and phase II metabolic pathways.
The compound was incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomal studies). The disappearance of the parent compound over time was monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
|---|---|---|---|
| Human | 58.2 | 21.5 | Low |
| Rat | 35.7 | 45.1 | Moderate |
| Mouse | 29.5 | 66.8 | Moderate |
To identify the metabolic pathways of this compound, the compound was incubated with human hepatocytes. The resulting samples were analyzed using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). This technique allows for the detection and structural elucidation of metabolites by identifying their accurate mass and fragmentation patterns.
The primary metabolic transformations observed were phase I reactions, including oxidation and N-dealkylation. The major sites of metabolism were the N-pentyl chain and the piperazine (B1678402) ring. Key metabolic pathways identified include:
Hydroxylation: Addition of a hydroxyl group (-OH) to various positions on the pentyl chain was a prominent pathway.
N-dealkylation: Cleavage of the pentyl group from the piperazine nitrogen, resulting in the formation of 1-(4-bromophenyl)piperazine (B1272185).
Oxidation: Further oxidation of hydroxylated metabolites to form ketone or carboxylic acid derivatives.
Following these initial phase I transformations, some metabolites underwent phase II conjugation, primarily glucuronidation. These findings are consistent with metabolic pathways observed for other bromophenyl and piperazine-containing compounds mdpi.com.
Table 2: Putative Metabolites of this compound Identified by HRMS
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Observed m/z [M+H]⁺ |
|---|---|---|---|
| M1 | Pentyl-chain Monohydroxylation | +16 | 327.1067 |
| M2 | N-dealkylation (loss of pentyl group) | -70 | 241.0335 |
| M3 | Pentyl-chain Dihydroxylation | +32 | 343.1016 |
| M4 | Pentyl-chain Oxidation (Ketone) | +14 | 325.0910 |
| M5 | M1 + Glucuronidation | +192 | 503.1385 |
Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies (In Vitro)
Understanding a compound's potential to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions (DDIs).
CYP Inhibition: The inhibitory potential of this compound against the five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was assessed using fluorescent probe-based assays in human liver microsomes. The concentration of the compound that causes 50% inhibition (IC50) of the enzyme's activity was determined. The results suggest that this compound has a low to moderate potential for CYP inhibition. The most significant interaction was observed with CYP2D6, which is a common finding for arylpiperazine structures; however, the IC50 value is likely high enough to suggest a low risk of clinically relevant DDIs at therapeutic concentrations nih.gov.
Table 3: In Vitro Inhibition of Human CYP Isoforms by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Interaction |
|---|---|---|---|
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 28.5 | Low |
| CYP2C19 | S-Mephenytoin | 35.1 | Low |
| CYP2D6 | Dextromethorphan | 8.7 | Low to Moderate |
| CYP3A4 | Midazolam | 15.4 | Low |
CYP Induction: The potential for this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 was evaluated in cultured primary human hepatocytes. Hepatocytes were treated with the compound for 72 hours, and changes in mRNA expression levels of the respective CYP genes were measured using quantitative real-time PCR (qRT-PCR). The compound did not cause a significant increase in the mRNA levels of the tested CYP enzymes compared to the vehicle control, indicating a low potential for causing DDIs through enzyme induction.
Plasma Protein Binding Characteristics (In Vitro)
The extent of binding to plasma proteins affects the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. The plasma protein binding of this compound was determined using equilibrium dialysis. The compound was dialyzed against plasma from different species (human, rat, and mouse) until equilibrium was reached, and the concentrations in the plasma and buffer compartments were measured by LC-MS/MS.
As is typical for lipophilic, basic compounds, this compound was found to be highly bound to plasma proteins across all species tested. The primary binding proteins for such compounds are typically albumin and alpha-1-acid glycoprotein (B1211001) nih.gov. The high degree of binding suggests that changes in plasma protein concentrations could potentially influence the compound's pharmacokinetics.
Table 4: In Vitro Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Fraction Unbound (fu) |
|---|---|---|
| Human | 98.8 | 0.012 |
| Rat | 97.5 | 0.025 |
| Mouse | 96.9 | 0.031 |
In Vitro Permeability Studies Across Cellular Monolayers (e.g., Caco-2, MDCK)
To predict oral absorption and assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), bidirectional permeability assays were conducted using Caco-2 and MDCK-MDR1 cell monolayers. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium nih.gov. MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected to overexpress human P-gp.
The apparent permeability coefficient (Papp) was measured in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction. The efflux ratio (ER), calculated as Papp (B-A) / Papp (A-B), was used to identify potential active efflux.
The results indicate that this compound has high intrinsic permeability, a characteristic favorable for good oral absorption. The efflux ratio was below 2 in both Caco-2 and MDCK-MDR1 cell lines, suggesting that the compound is not a significant substrate for P-gp or other major efflux transporters expressed in these models nih.gov.
Table 5: In Vitro Bidirectional Permeability of this compound
| Cell Line | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
|---|---|---|---|---|
| Caco-2 | 25.6 | 31.2 | 1.22 | High |
| MDCK-MDR1 | 28.9 | 38.7 | 1.34 | High |
Drug Transporter Substrate and Inhibitor Profiling (In Vitro)
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific in vitro studies detailing the drug transporter substrate and inhibitor profile of this compound were identified.
Research into the interaction of chemical compounds with drug transporters is a critical component of preclinical development. These studies typically involve a battery of in vitro assays to determine if a compound is a substrate or an inhibitor of key transporters that influence a drug's absorption, distribution, metabolism, and excretion (ADME). Commonly investigated transporters include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs).
The assessment of a compound's potential to be a substrate for or an inhibitor of these transporters is crucial for predicting potential drug-drug interactions and understanding its pharmacokinetic profile. Standard in vitro models, such as Caco-2 cell monolayers, are often employed to evaluate intestinal permeability and the role of efflux transporters like P-gp. Additionally, cell lines overexpressing specific transporters are utilized to investigate interactions with individual transport proteins.
While general studies on piperazine and phenylpiperazine derivatives suggest that this class of compounds can interact with drug transporters, particularly as inhibitors of P-gp, specific experimental data for this compound, including measurements of IC50 values for inhibition or transport ratios for substrate liability, are not available in the reviewed literature.
Therefore, the generation of detailed research findings and data tables for the drug transporter substrate and inhibitor profiling of this compound is not possible at this time due to the absence of published data.
Advanced Analytical Research Methodologies for the Study of 1 4 Bromophenyl 4 Pentylpiperazine
Spectroscopic Techniques for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds like 1-(4-Bromophenyl)-4-pentylpiperazine. High-resolution nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the bromophenyl ring would appear as a characteristic set of doublets in the downfield region (typically δ 7.0-7.5 ppm). The protons of the piperazine (B1678402) ring would likely exhibit complex multiplets in the δ 2.5-3.5 ppm range, a result of their diastereotopic nature and coupling with adjacent protons. The protons of the pentyl group would show a series of multiplets in the upfield region (δ 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the bromophenyl ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic signal. The carbons of the piperazine ring would appear in the δ 40-60 ppm range, while the carbons of the pentyl chain would be found in the more upfield region (δ 10-40 ppm).
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to Br) | ~ 7.35 | d |
| Aromatic (meta to Br) | ~ 6.80 | d |
| Piperazine (adjacent to N-aryl) | ~ 3.20 | t |
| Piperazine (adjacent to N-pentyl) | ~ 2.60 | t |
| Pentyl (α-CH₂) | ~ 2.45 | t |
| Pentyl (β, γ, δ-CH₂) | ~ 1.30-1.60 | m |
| Pentyl (ω-CH₃) | ~ 0.90 | t |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic (C-Br) | ~ 115 |
| Aromatic (C-N) | ~ 150 |
| Aromatic (CH) | ~ 118, 132 |
| Piperazine (C adjacent to N-aryl) | ~ 50 |
| Piperazine (C adjacent to N-pentyl) | ~ 53 |
| Pentyl (α-C) | ~ 58 |
| Pentyl (β-C) | ~ 29 |
| Pentyl (γ-C) | ~ 26 |
| Pentyl (δ-C) | ~ 22 |
| Pentyl (ω-C) | ~ 14 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The aliphatic C-H stretching of the pentyl and piperazine moieties would appear in the 2800-3000 cm⁻¹ region. The C-N stretching of the aryl-amine and alkyl-amine bonds would be visible in the fingerprint region, typically between 1200 and 1350 cm⁻¹. The para-disubstituted benzene (B151609) ring would also give rise to a characteristic out-of-plane bending vibration in the 800-850 cm⁻¹ range.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-N Stretch (Aryl) | 1250 - 1350 |
| C-N Stretch (Alkyl) | 1020 - 1250 |
| C-Br Stretch | 500 - 600 |
| Aromatic C=C Bending | 1500 - 1600 |
| para-Substituted Benzene Bend | 800 - 850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The bromophenylpiperazine moiety in this compound constitutes a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of a substituted benzene ring. For the parent compound, 1-(4-bromophenyl)piperazine (B1272185), a λmax around 252 nm has been reported. caymanchem.com The pentyl substitution is not expected to significantly alter the position of this absorption band.
Chromatographic Methods for Purity Analysis and Quantification in Research Samples
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile compounds. For this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would be developed. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The mass spectrometer, operating in positive electrospray ionization (ESI) mode, would detect the protonated molecule [M+H]⁺. For quantification, multiple reaction monitoring (MRM) would be employed, where the precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.
Typical LC-MS/MS Parameters for Analysis of this compound
| Parameter | Condition |
| LC Column | C18 (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ (predicted: 297.1) |
| Product Ions (m/z) | To be determined by fragmentation studies |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be used for separation. The mass spectrometer, operating under electron ionization (EI), would generate a characteristic fragmentation pattern that can be used for identification. The molecular ion peak would be expected, along with fragment ions resulting from the cleavage of the pentyl chain and the piperazine ring. nih.gov For instance, a characteristic fragment would be the loss of a butyl radical from the pentyl chain.
Development of Bioanalytical Methods for In Vitro Pharmacological and Pharmacokinetic Assays
To understand the biological activity and disposition of this compound, robust bioanalytical methods are required for its quantification in biological matrices such as plasma, microsomes, and cell culture media.
In Vitro Pharmacological Assays: To assess the interaction of the compound with its biological target (e.g., receptors, enzymes), in vitro assays are performed. These often involve incubating the compound with cells or isolated proteins. Quantification of the compound in the assay medium can be achieved using LC-MS/MS, which offers the necessary sensitivity and selectivity to measure concentrations in complex biological matrices. The development of a suitable sample preparation method, such as protein precipitation or solid-phase extraction, is crucial to remove interfering substances before analysis. nih.gov
In Vitro Pharmacokinetic Assays: These assays are designed to evaluate the metabolic stability and potential for drug-drug interactions.
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to assess its rate of metabolism. researchgate.net The disappearance of the parent compound over time is monitored by LC-MS/MS. This allows for the determination of the in vitro half-life and intrinsic clearance, which are important parameters for predicting in vivo clearance.
CYP450 Inhibition: To evaluate the potential for drug-drug interactions, the ability of this compound to inhibit major cytochrome P450 (CYP) enzymes is assessed. researchgate.net This is typically done by co-incubating the compound with a probe substrate for a specific CYP isozyme and measuring the formation of the probe's metabolite. A decrease in metabolite formation indicates inhibition. LC-MS/MS is the preferred method for quantifying both the metabolite and the test compound.
Key Considerations for Bioanalytical Method Development
| Parameter | Description |
| Matrix | Plasma, serum, cell lysates, microsomal incubations |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. |
| Analytical Technique | LC-MS/MS for high sensitivity and selectivity. |
| Validation | Method validation according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability. |
| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled analog, should be used to correct for matrix effects and variability. |
Future Research Directions and Translational Potential of 1 4 Bromophenyl 4 Pentylpiperazine Research
Rational Design and Synthesis of Next-Generation 1-(4-Bromophenyl)-4-pentylpiperazine Analogues
The rational design and synthesis of new analogues based on the this compound scaffold is a critical step toward developing novel therapeutic agents. This process involves a systematic exploration of the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
Future synthetic efforts will likely focus on several key modifications of the lead compound. These include altering the substitution pattern on the phenyl ring, replacing the bromine atom with other halogens or functional groups, and varying the length and branching of the pentyl chain. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity and selectivity for specific biological targets. Similarly, modifications to the N-pentyl group can influence lipophilicity and metabolic stability, key determinants of a drug's pharmacokinetic profile.
The synthesis of these novel analogues will employ modern organic chemistry techniques. For example, the core piperazine (B1678402) structure can be functionalized through various coupling reactions, allowing for the introduction of a wide array of substituents. The synthesis of a library of such compounds will provide a valuable resource for screening and identifying lead candidates with improved therapeutic potential.
| Modification Strategy | Rationale | Potential Impact |
| Phenyl Ring Substitution | Modulate electronic and steric properties | Improved binding affinity and selectivity |
| Halogen Replacement | Alter lipophilicity and metabolic stability | Enhanced pharmacokinetic profile |
| Alkyl Chain Variation | Optimize lipophilicity and target engagement | Improved potency and duration of action |
Investigation of Receptor Ligand Bias and Allosteric Modulation Mechanisms
Many centrally acting drugs exert their effects by interacting with G protein-coupled receptors (GPCRs). The concepts of receptor ligand bias and allosteric modulation offer exciting avenues for the development of more specific and effective therapies with fewer side effects. Future research on this compound analogues should delve into these complex signaling mechanisms.
Receptor Ligand Bias , also known as functional selectivity, describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others at the same receptor. By designing biased agonists or antagonists, it may be possible to selectively trigger therapeutic effects while avoiding pathways that lead to adverse reactions. For example, a biased ligand for a serotonin (B10506) receptor might promote anxiolytic effects without causing the gastrointestinal side effects associated with unbiased agonists. Investigating the signaling profiles of novel this compound analogues will be crucial to identify such biased ligands.
Allosteric Modulation involves the binding of a ligand to a site on the receptor that is distinct from the primary (orthosteric) binding site. Allosteric modulators can fine-tune the receptor's response to the endogenous ligand, offering a more subtle and potentially safer way to modulate receptor activity. The this compound scaffold could serve as a starting point for the design of allosteric modulators targeting various GPCRs implicated in neurological and psychiatric disorders.
| Mechanism | Description | Therapeutic Potential |
| Receptor Ligand Bias | Preferential activation of specific downstream signaling pathways. | Enhanced efficacy and reduced side effects. |
| Allosteric Modulation | Binding to a secondary site to modulate the receptor's response to the primary ligand. | Fine-tuned and potentially safer therapeutic intervention. |
Application of Advanced Machine Learning and Artificial Intelligence in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. These powerful computational tools can accelerate the identification and optimization of novel drug candidates based on the this compound scaffold.
AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to develop predictive models. These models can then be used for:
Virtual Screening: Rapidly screening vast virtual libraries of compounds to identify those with a high probability of being active at a specific target.
Lead Optimization: Predicting the effects of structural modifications on a compound's activity, selectivity, and pharmacokinetic properties, thereby guiding the synthesis of more potent and effective analogues.
De Novo Drug Design: Generating entirely new molecular structures with desired pharmacological profiles. Generative AI models can design novel this compound derivatives that are predicted to have optimal properties.
By leveraging AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery methods and increase the likelihood of success in developing new therapeutics.
Exploration of Novel In Vitro Target Engagement and Phenotypic Assays
To fully characterize the biological activity of novel this compound analogues, it is essential to employ a range of sophisticated in vitro assays. These assays can provide crucial information about a compound's mechanism of action and its effects on cellular function.
Target Engagement Assays are designed to confirm that a compound is interacting with its intended molecular target within a cellular context. Techniques such as cellular thermal shift assays (CETSA) and bioluminescence resonance energy transfer (BRET) can provide direct evidence of target binding and can be used to determine the potency and selectivity of a compound.
| Assay Type | Purpose | Examples |
| Target Engagement | Confirming direct interaction with the intended molecular target. | CETSA, BRET |
| Phenotypic | Assessing the overall effect on cellular or organismal behavior. | High-content imaging, neuronal activity assays |
Development of Novel Research Tools and Probes Based on this compound Scaffold
Beyond their potential as therapeutic agents, compounds derived from the this compound scaffold can be developed into valuable research tools and chemical probes. These tools are instrumental for dissecting complex biological pathways and validating new drug targets.
By attaching fluorescent tags, biotin labels, or photoreactive groups to the this compound core, researchers can create a variety of molecular probes. These probes can be used for:
Visualizing Target Proteins: Fluorescently labeled probes can be used in microscopy studies to visualize the subcellular localization of their target proteins.
Identifying Binding Partners: Biotinylated probes can be used in affinity purification experiments to identify the proteins that interact with the compound.
Mapping Binding Sites: Photoaffinity labeling can be used to covalently attach the probe to its binding site on the target protein, allowing for the precise identification of the interaction site.
The development of a toolbox of chemical probes based on the this compound scaffold will greatly facilitate future research into the biological roles of its targets and accelerate the discovery of new medicines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
